molecular formula C21H14Cl2FN3O2S2 B2529848 N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260995-04-7

N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2529848
CAS No.: 1260995-04-7
M. Wt: 494.38
InChI Key: PQTUJGWPEDFXCF-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The benzyl group at the acetamide nitrogen is further substituted with 2-chloro and 4-fluoro groups, enhancing its electronic and steric properties.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN3O2S2/c22-13-2-5-15(6-3-13)27-20(29)19-17(7-8-30-19)26-21(27)31-11-18(28)25-10-12-1-4-14(24)9-16(12)23/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTUJGWPEDFXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure features a thieno[3,2-d]pyrimidine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 2 chloro 4 fluorobenzyl 2 3 4 chlorophenyl 4 oxo 3 4 dihydrothieno 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

This structure incorporates halogenated aromatic groups and heterocyclic components that may enhance its biological efficacy.

Biological Activity Overview

Research indicates that compounds similar to N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant biological activities. Notably, thieno[3,2-d]pyrimidine derivatives have been reported to possess:

  • Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor growth.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects : A related compound was identified as an anti-epileptic agent in zebrafish models, indicating potential neuroprotective properties.

Case Study 1: Antiepileptic Activity

A related compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), was evaluated for its anti-epileptic effects in a pentylenetetrazole (PTZ) induced zebrafish model. The study revealed that GM-90432 improved PTZ-induced seizure behaviors by modulating neurotransmitter levels and exhibiting protective effects against oxidative stress .

Case Study 2: Anticancer Potential

Research on thieno[3,2-d]pyrimidine derivatives indicated their ability to inhibit cancer cell proliferation through various mechanisms. For instance, compounds bearing the thieno[3,2-d]pyrimidine core were shown to induce apoptosis in specific cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
GM-90432Thienyl groupAntiepileptic
Compound AThieno[3,2-d]pyrimidine coreAnticancer
Compound BPiperidine ringAntimicrobial
Compound CFluorinated benzeneKinase inhibition

The biological activity of N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
  • Oxidative Stress Modulation : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Neurotransmitter Regulation : As observed in anti-seizure studies, modulation of neurotransmitter levels can lead to significant neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

  • Structural Difference: Replaces the thieno[3,2-d]pyrimidine core with a pyrido[2,3-d]pyrimidine system.
  • Impact : The pyridine ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This may enhance interactions with polar residues in biological targets but reduce lipophilicity compared to the sulfur-containing thiophene ring in the target compound .

Compound B: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (ZINC2719983)

  • Structural Difference: Incorporates a hexahydrothieno[3,2-d]pyrimidine core (saturated thiophene ring).
  • Impact : Increased conformational rigidity due to saturation may limit binding to flexible enzyme pockets but improve metabolic stability .

Substituent Variations

Compound C : N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide

  • Structural Difference : Features a 4-pyrimidinyl core with a trifluoromethylphenyl group and methyl substitution.
  • However, steric bulk may reduce binding affinity compared to the target compound’s 4-chlorophenyl group .

Compound D : N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide

  • Impact: The lack of a thieno-pyrimidine core reduces molecular complexity but increases flexibility.

Functional Group Replacements

Compound E: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Structural Difference: Uses a diaminopyrimidine instead of a thieno-pyrimidinone.
  • Impact: The amino groups enable stronger hydrogen bonding, which may enhance solubility but reduce cell permeability compared to the target compound’s sulfur-linked acetamide .

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